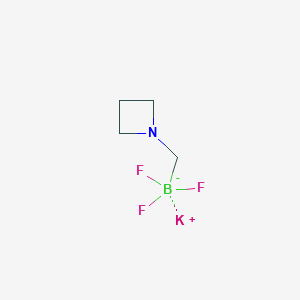

Potassium (azetidin-1-ylmethyl)trifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Potassium trifluoroborates can be synthesized through various methods. One method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . Potassium halomethyltrifluoroborates can be prepared via an in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .Molecular Structure Analysis

The molecular structure of similar compounds like Potassium methyltrifluoroborate has been analyzed . The molecular formula for Potassium methyltrifluoroborate is CH3BF3K, with an average mass of 121.939 Da and a monoisotopic mass of 121.991699 Da .Chemical Reactions Analysis

Potassium trifluoroborates are involved in various chemical reactions. They are used as nucleophilic substrates in reactions such as the Suzuki-Miyaura cross-coupling . They can also undergo reactions with various electrophiles including electron-rich and electron-poor aryl bromides and chlorides .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Organotrifluoroborates

Potassium (azetidin-1-ylmethyl)trifluoroborate has significant importance in organic synthesis, particularly in the preparation of functionalized organotrifluoroborates. Molander and Ham (2006) demonstrated the conversion of corresponding halogen compounds into potassium azidoalkyltrifluoroborates, which then undergo cycloaddition to form organo-[1,2,3]-triazol-1-yl-trifluoroborates. This method facilitates the synthesis of various organo-[1,2,3]-triazol-1-yl-trifluoroborates from haloalkyltrifluoroborates, showcasing the versatility of this compound in synthesizing complex organic molecules (Molander & Ham, 2006).

Regioselective Cycloaddition Reactions

Elwrfalli et al. (2019) explored the regioselective cycloaddition of potassium alkynyltrifluoroborates with 3-azetidinones, demonstrating that in the presence of a nickel catalyst, these reactions lead to the formation of borylated dihydropyridinones without carbon-boron bond cleavage. This highlights the potential of this compound derivatives in facilitating selective organic synthesis reactions, further expanding the chemical toolkit for synthetic chemists (Elwrfalli et al., 2019).

Suzuki-Miyaura Cross-Coupling Enhancements

The development of efficient cross-coupling methodologies has been significantly influenced by the use of potassium trifluoroborate salts. Molander et al. (2012) detailed the synthesis of potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates, which are employed in palladium-catalyzed Suzuki-Miyaura reactions with aryl and heteroaryl chlorides to produce protected secondary alcohols. This research underscores the role of this compound in enabling stereospecific cross-couplings that retain the stereochemistry of the alcohol functional group, marking an advancement in the synthesis of complex organic molecules (Molander & Wisniewski, 2012).

Nucleophilic Azaborine Building Blocks

This compound derivatives have also found application in the synthesis of azaborines, an important class of compounds with potential in medicinal chemistry and materials science. Amani and Molander (2015) introduced potassium 2-(trifluoroboratomethyl)-2,1-borazaronaphthalenes as nucleophilic building blocks for the palladium-catalyzed cross-coupling with (hetero)aryl chlorides. This methodology facilitates the production of a variety of pseudobenzylic (hetero)aryl substituted azaborines, demonstrating the utility of this compound in the synthesis of structurally diverse and potentially biologically active compounds (Amani & Molander, 2015).

Mecanismo De Acción

Safety and Hazards

While specific safety data for Potassium (azetidin-1-ylmethyl)trifluoroborate is not available, similar compounds like Potassium (trifluoromethyl)trifluoroborate are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation, and are harmful if swallowed, in contact with skin, or if inhaled .

Direcciones Futuras

Potassium trifluoroborates have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared, and most are indefinitely stable to air and moisture . Future research may focus on expanding the use of these reagents in various chemical reactions .

Propiedades

IUPAC Name |

potassium;azetidin-1-ylmethyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BF3N.K/c6-5(7,8)4-9-2-1-3-9;/h1-4H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZDNEMWKCYHKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCC1)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3KN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B2557435.png)